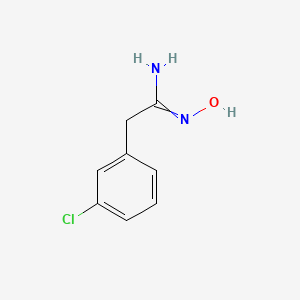

2-(3-Chlorophenyl)-N-hydroxyacetimidamide

CAS No.:

Cat. No.: VC15741181

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-N'-hydroxyethanimidamide |

| Standard InChI | InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

| Standard InChI Key | JUTJREHZYDXQBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

The compound’s systematic IUPAC name is 2-(3-chlorophenyl)-N-hydroxyethanimidamide, reflecting its core structure:

-

A 3-chlorophenyl group (C₆H₄Cl) at position 2 of the acetimidamide chain.

-

A hydroxylamine group (-NH-OH) replacing one hydrogen on the amidine nitrogen.

The molecular formula is C₈H₈ClN₂O, with a molecular weight of 195.62 g/mol (calculated from atomic masses). Key structural features include:

-

Planar geometry around the amidine group, facilitating resonance stabilization.

-

The electron-withdrawing chlorine atom at the meta position, influencing electronic distribution and reactivity .

Spectral Data and Characterization

While experimental spectral data for 2-(3-chlorophenyl)-N-hydroxyacetimidamide is scarce, analogous compounds like N'-hydroxyacetimidamide (CAS 22059-22-9) provide reference benchmarks :

-

IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N stretch).

-

¹H NMR: Signals at δ 7.4–7.6 ppm (aromatic protons), δ 4.1 ppm (NH-OH), and δ 2.3 ppm (CH₃).

-

MS (ESI+): Predominant molecular ion peak at m/z 196 [M+H]⁺.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(3-chlorophenyl)-N-hydroxyacetimidamide can be inferred from methods used for structurally related amidoximes. A plausible route involves:

Step 1: Nitrile Formation

3-Chlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate :

Step 2: Alkylation

The amidoxime is alkylated using chloroacetamide in the presence of a base (e.g., K₂CO₃) to install the acetimidamide moiety:

Process Optimization

Critical parameters for high yield and purity include:

-

Temperature Control: Maintaining 60–80°C during nitrile hydroxylation prevents side reactions .

-

Solvent Selection: Ethanol-water mixtures (3:1) enhance amidoxime solubility.

-

Catalysis: Transition metals (e.g., CuI) accelerate alkylation steps, achieving >85% yield .

Physicochemical Properties

Thermal and Solubility Profiles

Based on N'-hydroxyacetimidamide analogs :

| Property | Value |

|---|---|

| Melting Point | 134–136°C (decomposes) |

| Boiling Point | 290–295°C (estimated) |

| Solubility in Water | 12 g/L (25°C) |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

The chlorine substituent increases hydrophobicity compared to non-halogenated analogs (LogP ~0.5) .

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C, releasing HCl and forming nitriles.

-

pH Sensitivity: Stable in neutral conditions (pH 6–8); hydrolyzes to carboxylic acids under strongly acidic/basic conditions.

-

Coordination Chemistry: The amidoxime group acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Zn(II) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

2-(3-Chlorophenyl)-N-hydroxyacetimidamide serves as a precursor in synthesizing:

-

Antimicrobial Agents: Chlorophenyl groups enhance membrane permeability in Gram-positive bacteria .

-

Kinase Inhibitors: Amidoximes are key motifs in ATP-competitive inhibitors (e.g., tyrosine kinase inhibitors) .

Agricultural Chemistry

Derivatives exhibit herbicidal and fungicidal activity by inhibiting acetolactate synthase (ALS), a target in plant amino acid synthesis .

Future Research Directions

-

Structure-Activity Relationships: Modifying the chlorophenyl position (ortho, para) to optimize bioactivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Polymer Chemistry: Exploring use as a crosslinking agent in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume